(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride
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Overview
Description
(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5BrClFO2S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride typically involves the reaction of (3-Bromo-2-fluoro-phenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure efficient production and high yield.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling reactions: The major products are biaryl compounds.
Scientific Research Applications
(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: It can be used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The presence of bromine and fluorine atoms on the phenyl ring can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: The parent compound without the bromine and fluorine substitutions.
(4-Bromo-2-fluoro-phenyl)methanesulfonyl chloride: A similar compound with the bromine atom at the 4-position instead of the 3-position.
(3-Chloro-2-fluoro-phenyl)methanesulfonyl chloride: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can affect the compound’s reactivity and the types of reactions it can undergo. The presence of both bromine and fluorine atoms can also influence the compound’s physical and chemical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
(3-bromo-2-fluorophenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-6-3-1-2-5(7(6)10)4-13(9,11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWJXCAOSSDVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1520844-37-4 |
Source
|
Record name | (3-bromo-2-fluorophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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